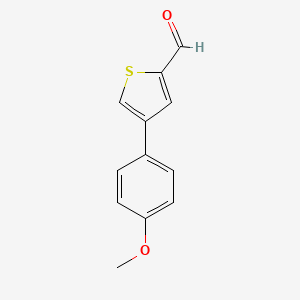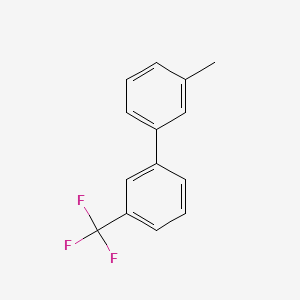
3-Methyl-3'-trifluoromethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3’-trifluoromethylbiphenyl is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires the presence of a catalyst, such as copper or iron, and may be conducted under mild conditions to ensure high regioselectivity and yield .
Industrial Production Methods: Industrial production of 3-Methyl-3’-trifluoromethylbiphenyl may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include trifluoromethyl-substituted biphenyl derivatives, biphenyl ketones, and various functionalized biphenyl compounds .
Scientific Research Applications
3-Methyl-3’-trifluoromethylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Methylbiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylbiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Methyl-4’-trifluoromethylbiphenyl: Positional isomer with different physical and chemical characteristics.
Uniqueness: 3-Methyl-3’-trifluoromethylbiphenyl is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15,16)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSLIIDSGHPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
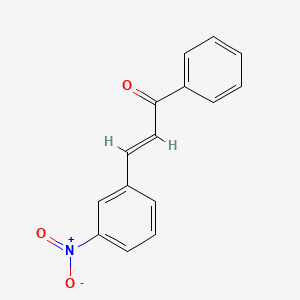
![Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762982.png)
![Methyl 4'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762997.png)
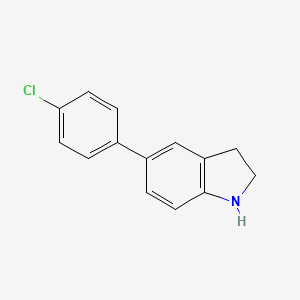
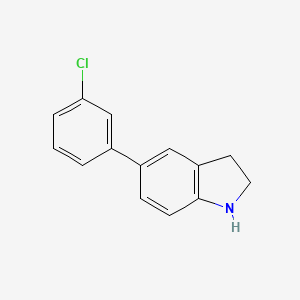
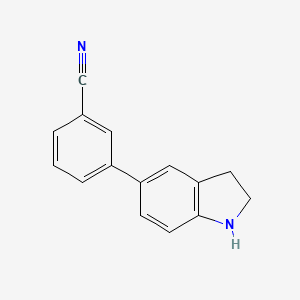

![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)
![Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763037.png)
![Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763043.png)
![2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763048.png)
![1-Styryl-1H-benzo[d][1,2,3]triazole](/img/structure/B7763056.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)
